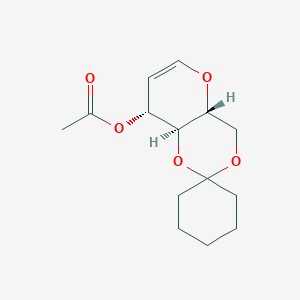

3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal

CAS No.:

Cat. No.: VC18801362

Molecular Formula: C14H20O5

Molecular Weight: 268.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O5 |

|---|---|

| Molecular Weight | 268.30 g/mol |

| IUPAC Name | [(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate |

| Standard InChI | InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1 |

| Standard InChI Key | RREXFXWPYQCENK-UPJWGTAASA-N |

| Isomeric SMILES | CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |

| Canonical SMILES | CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal derives from D-glucal, a glycal form of glucose. The acetyl group at C-3 and the cyclohexylidene ketal at C-4/C-6 introduce regioselective protection, shielding hydroxyl groups from undesired reactivity while leaving the C-2 hydroxyl exposed for subsequent functionalization. The cyclohexylidene group forms a six-membered ring via a ketal linkage, creating a rigid bicyclic framework that stabilizes the molecule against hydrolysis under mild acidic conditions compared to smaller protecting groups like isopropylidene .

Table 1: Comparative Structural Properties of Glucal Derivatives

| Property | 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal | 3-O-Acetyl-4,6-O-isopropylidene-D-glucal |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 268.30 | 228.24 |

| Protecting Groups | Acetyl (C-3), Cyclohexylidene (C-4/C-6) | Acetyl (C-3), Isopropylidene (C-4/C-6) |

| Ring Strain | Low (six-membered ketal) | Moderate (five-membered ketal) |

Stereoelectronic Effects

The cyclohexylidene group induces significant steric hindrance around the C-4 and C-6 positions, directing nucleophilic attacks preferentially to the C-2 hydroxyl during glycosylation reactions. Density functional theory (DFT) studies suggest that the equatorial orientation of the cyclohexylidene ring minimizes torsional strain, stabilizing the chair conformation of the glucal scaffold. This conformational rigidity enhances the compound’s stability in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile.

Synthetic Methodologies

Traditional Chemical Synthesis

The synthesis of 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal typically begins with the selective protection of D-glucal. A stepwise protocol involves:

-

Cyclohexylidene Protection: Treatment of D-glucal with cyclohexanone dimethyl acetal under acidic conditions (e.g., -toluenesulfonic acid) in anhydrous dichloromethane at 0–5°C, achieving >85% yield.

-

Acetylation at C-3: Reaction with acetic anhydride in pyridine at room temperature, selectively acetylating the C-3 hydroxyl without disturbing the ketal group .

Table 2: Optimization of Reaction Conditions for Cyclohexylidene Protection

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes ketal hydrolysis |

| Catalyst | -TsOH (0.1 eq) | Accelerates ketal formation |

| Solvent | Anhydrous CHCl | Prevents side reactions |

| Reaction Time | 6 hours | Ensures complete conversion |

Enzymatic Deprotection Strategies

Recent innovations leverage biocatalysis for selective deprotection. Lipase from Pseudomonas fluorescens efficiently cleaves acetyl groups at C-3 in 3,4,6-tri-O-acetyl-D-glucal, yielding 4,6-di-O-acetyl-D-glucal with >90% selectivity . This enzymatic approach offers advantages over traditional base-mediated deacetylation, including milder conditions (40°C in t-amyl alcohol) and recyclability of the enzyme catalyst.

Applications in Organic Synthesis

Glycosylation Reactions

The compound serves as a glycosyl donor in acid-catalyzed glycosylations, forming oxocarbenium ion intermediates that react with alcohols or amines. For example, coupling with tert-butyl alcohol in the presence of trimethylsilyl triflate produces β-linked glycosides with 78% diastereoselectivity . The cyclohexylidene group’s bulkiness suppresses side reactions such as aglycone migration.

Oligosaccharide Assembly

Sequential glycosylation using 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal enables the construction of branched oligosaccharides. Palladium-catalyzed Tsuji-Trost reactions with allyl acetates introduce C-glycosidic linkages, bypassing the need for anomeric leaving groups . This method has been applied to synthesize trisaccharides with >95% purity, as confirmed by HPLC-MS .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR analysis (500 MHz, CDCl) reveals diagnostic signals:

C NMR confirms the ketal carbon at δ 110.2 ppm and the acetyl carbonyl at δ 170.5 ppm.

Mass Spectrometric Analysis

High-resolution ESI-MS exhibits a molecular ion peak at 269.1387 [M+H], consistent with the molecular formula . Fragmentation patterns include loss of the acetyl group ( 227.0912) and cyclohexene ( 185.0445).

Biological Relevance and Future Directions

Though primarily a synthetic intermediate, preliminary studies suggest that cyclohexylidene-protected glucals may modulate glycosidase activity, with IC values of 12–18 μM against α-glucosidase. Future research should explore:

-

Enzymatic Polymerization: Leveraging lipases for regioselective polymerization into glycodendrimers.

-

Antiviral Applications: Screening against viral glycoproteins requiring carbohydrate recognition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume